5-Bromo-2-nitrothiophene-3-carbaldehyde chemical properties
5-Bromo-2-nitrothiophene-3-carbaldehyde chemical properties
This guide provides an in-depth technical analysis of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2), a high-value heterocyclic scaffold used in the synthesis of complex pharmaceutical agents, particularly thienopyrimidines and Janus Kinase (JAK) inhibitors.[1]
[1][2][3][4][5][6][7]
Executive Summary
5-Bromo-2-nitrothiophene-3-carbaldehyde is a trisubstituted thiophene derivative characterized by three distinct reactive handles: an electrophilic aldehyde at C3, a nucleofugal bromine at C5, and an electron-withdrawing nitro group at C2.[1][2][3] This "push-pull" electronic structure makes it a versatile building block for divergent synthesis.[1] It is primarily utilized as a precursor for fused heterocyclic systems (e.g., thienopyrimidines) and in the development of antiprotozoal and anticancer therapeutics.
Physicochemical Properties
The following data summarizes the core physical and chemical characteristics of the compound. Due to its nature as an intermediate, specific experimental values can vary slightly by vendor synthesis method.[1]
| Property | Value / Description |
| CAS Number | 1093878-18-2 |
| IUPAC Name | 5-Bromo-2-nitrothiophene-3-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 236.04 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Light yellow to brown |
| Solubility | Soluble in DMSO, DMF, |
| Storage Conditions | Inert atmosphere ( |
| LogP (Predicted) | ~2.23 |
| H-Bond Acceptors | 4 |
Synthetic Access & Regiochemistry
Access to 5-bromo-2-nitrothiophene-3-carbaldehyde is typically achieved through electrophilic aromatic substitution, leveraging the directing effects of the thiophene sulfur and existing substituents.[1]
Primary Synthetic Route
The most regioselective approach involves the nitration of 5-bromothiophene-3-carbaldehyde .[1]
-
Reagents: Fuming
/ (Mixed Acid). -
Mechanism: The bromine atom at C5 blocks the most reactive alpha-position.[1] The sulfur atom strongly activates the C2 position (alpha), while the bromine (para-directing relative to C2) and the aldehyde (meta-directing, though less influential here) cooperatively direct the incoming nitronium ion (
) to the C2 position.
Visualization of Synthesis
The following diagram illustrates the regiochemical logic and pathway.
Figure 1: Regioselective synthesis pathway.[3][5] Bromination blocks C5, forcing subsequent nitration to the C2 position.
Reactivity & Functionalization
The molecule’s utility stems from its ability to undergo orthogonal reactions at three distinct sites.[1]
C3-Formyl Group (Aldehyde)
The aldehyde is highly reactive due to the electron-withdrawing nature of the adjacent nitro group.[1]
-
Condensation Reactions: Readily undergoes Knoevenagel condensation with active methylene compounds (e.g., barbituric acid, malononitrile) to form chalcone-like derivatives.
-
Schiff Base Formation: Reacts with amines, hydrazines, or thiosemicarbazides to form imines.[1] Thiosemicarbazone derivatives of this scaffold have demonstrated potent antiamoebic activity.[1]
C5-Bromine (Aryl Halide)
The C5 position is activated for both metal-catalyzed coupling and nucleophilic aromatic substitution (
-
Suzuki-Miyaura Coupling: The C-Br bond allows for Pd-catalyzed cross-coupling with aryl boronic acids, extending the conjugation of the thiophene ring.[1]
-
Nucleophilic Aromatic Substitution (
): Uniquely, the C2-Nitro group activates the C5-Bromine towards displacement.[1] Although they are in a 2,5-relationship (quasi-para), the strong electron-withdrawing nitro group lowers the energy of the Meisenheimer complex, allowing amines or thiols to displace the bromine under mild conditions.
C2-Nitro Group[1]
-
Reduction to Amine: The nitro group can be reduced to an amine using
, Fe/AcOH, or catalytic hydrogenation ( , Pd/C). -
Cyclization (Thienopyrimidine Synthesis): The resulting 2-amino-3-carbaldehyde intermediate is unstable and highly reactive.[1] It serves as a prime precursor for Friedländer-type condensations with ketones or amides to fuse a pyrimidine ring onto the thiophene, creating thienopyrimidines (bioisosteres of quinazolines).
Divergent Synthesis Map[1]
Figure 2: Divergent reactivity map showing the three primary vectors for chemical modification.
Medicinal Chemistry Applications
JAK Inhibitor Development
The scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors. The 2-amino-thiophene-3-carboxamide motif, accessible via modification of this aldehyde, mimics the ATP-binding hinge region of kinases.[1]
-
Mechanism: The thiophene ring acts as the core scaffold, orienting the "head" and "tail" groups of the inhibitor to fit the kinase pocket.
Antiprotozoal Agents
Thiosemicarbazone derivatives synthesized from the C3-aldehyde have shown significant activity against Entamoeba histolytica and Trichomonas vaginalis.[1]
-
SAR Insight: The presence of the nitro group is often essential for bioactivation (via nitroreductases in the parasite), while the bromine atom enhances lipophilicity and membrane permeability.
Anticancer Chalcones
Condensation of the aldehyde with acetophenones yields nitro-thiophene chalcones.[1] These compounds function as Michael acceptors, potentially alkylating cysteine residues in proteins or inducing oxidative stress in cancer cells.[1]
Handling & Safety Protocols
-
Hazards: Classified as Acute Toxic (Oral/Dermal/Inhalation) and a Skin/Eye Irritant .[1] The nitro group poses a potential explosion hazard if heated under confinement or subjected to high-energy shock, though the bromine atom mitigates this slightly compared to polynitro compounds.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to oxidation to the carboxylic acid (5-bromo-2-nitrothiophene-3-carboxylic acid) upon prolonged exposure to air.[1]
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong bases or reducing agents during disposal to avoid uncontrolled exotherms.[1]
References
-
ChemicalBook. (2025).[1][6] 5-Bromothiophene-2-carbaldehyde Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2017).[1] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling. Retrieved from
-
Bharti, N., et al. (2002).[1] Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives.[1] Bioorganic & Medicinal Chemistry Letters, 12(23), 3475-3478. Retrieved from
-
Sigma-Aldrich. (2025).[1][7] 5-Bromo-2-nitrothiophene-3-carbaldehyde Product Sheet. Retrieved from
-
BenchChem. (2025).[1] Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde.[1] Retrieved from
-
Consiglio, G., et al. (1982).[1] Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens with nucleophiles. J. Chem. Soc., Perkin Trans.[1][8] 2. Retrieved from
Sources
- 1. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc [chemsrc.com]
- 3. 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 | Benchchem [benchchem.com]
- 4. WO2009155156A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-nitrothiophene-3-carbaldehyde | 1093878-18-2 [sigmaaldrich.com]
- 8. Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
